molecular formula C22H22N4O4S B11031061 (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11031061
M. Wt: 438.5 g/mol
InChI Key: ATHAAXZQYPHNNL-AWNIVKPZSA-N
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Description

This compound is a propenamide derivative featuring a pyrimidine sulfonamide core. Its structure includes:

  • A (2E)-propenamide backbone linked to a 4-methoxyphenyl group.
  • A sulfamoyl bridge connecting the phenyl ring to a 2,6-dimethylpyrimidin-4-yl moiety.
    The molecular formula is C23H23N5O4S, with a molecular weight of 473.53 g/mol (calculated from and ). The E-configuration of the propenamide ensures spatial orientation critical for biological interactions.

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

(E)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H22N4O4S/c1-15-14-21(24-16(2)23-15)26-31(28,29)20-11-7-18(8-12-20)25-22(27)13-6-17-4-9-19(30-3)10-5-17/h4-14H,1-3H3,(H,25,27)(H,23,24,26)/b13-6+

InChI Key

ATHAAXZQYPHNNL-AWNIVKPZSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide typically involves several steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Coupling with Phenyl Groups: The final step involves coupling the sulfamoyl pyrimidine with 4-methoxyphenyl and 4-aminophenyl groups through a series of condensation reactions, often facilitated by catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated amides.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Overview

The compound (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide is a complex organic molecule that integrates a pyrimidine moiety with a sulfonamide group and an enamide structure. This unique combination of functional groups positions it as a valuable candidate for various scientific and medicinal applications, particularly in the fields of pharmacology and biochemistry.

Anticancer Activity

Research indicates that compounds similar to (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide exhibit significant anticancer properties. They are believed to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Case Study:
A study demonstrated that derivatives of pyrimidine exhibit potent antitumor effects by inducing apoptosis in various cancer cell lines. These compounds were shown to modulate oncogene expression and disrupt cell cycle regulation, leading to reduced tumor growth in vivo .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is thought to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; modulates oncogenes
Anti-inflammatoryInhibits COX and LOX pathways

Synthesis and Chemical Properties

The synthesis of (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine derivative, followed by the introduction of the sulfonamide group, and concludes with the coupling of the methoxyphenyl moiety.

Preparation Methods

  • Formation of Pyrimidine Derivative: This can be achieved through condensation reactions using appropriate aldehydes and amines.
  • Sulfonamide Introduction: The pyrimidine derivative is treated with sulfonyl chlorides under basic conditions.
  • Coupling Reaction: The final product is synthesized by coupling with 4-methoxyphenyl groups using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Applications

The industrial synthesis of this compound may involve optimizing synthetic routes for enhanced yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to scale up production efficiently.

Future Research Directions

Ongoing research is focusing on:

  • Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR): Investigating how modifications to its structure can enhance its efficacy or reduce toxicity.
  • Clinical Trials: Evaluating its safety and efficacy in human subjects for potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in Pyrimidine Sulfonamide Derivatives

Compound A : (2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-3-(4-Methoxyphenyl)Prop-2-Enamide
  • Key Difference : The pyrimidine substituents are 4,6-dimethyl instead of 2,6-dimethyl.
  • Impact: Positional isomerism alters steric and electronic properties.
Compound B : (2E)-N-({4-[(2,6-Dimethoxypyrimidin-4-yl)Sulfamoyl]Phenyl}Carbamothioyl)-3-(4-Fluorophenyl)Prop-2-Enamide
  • Key Differences: Methoxy vs. Fluorophenyl vs. Methoxyphenyl: Fluorine’s electronegativity may enhance metabolic stability but reduce π-π stacking interactions compared to the methoxy group .

Substitution Patterns in Heterocyclic Cores

Compound C : 2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide
  • Key Difference : Replaces pyrimidine with a pyridin-2-yl sulfamoyl group.
  • Impact : Pyridine’s lone nitrogen atom may disrupt hydrogen bonding compared to pyrimidine’s dual nitrogen atoms, reducing affinity for targets requiring bidentate interactions .
Compound D : (2E)-2-Cyano-3-(2-Hydroxy-3-Methoxyphenyl)-N-[4-(Trifluoromethyl)Phenyl]Prop-2-Enamide
  • Key Differences: Cyano Group: Introduces strong electron-withdrawing effects, altering reactivity.

Physicochemical and Pharmacological Implications

Compound Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Notable Properties
Target Compound 2,6-Dimethylpyrimidin-4-yl R1: 4-Methoxyphenyl 473.53 Balanced lipophilicity, E-configuration
Compound A () 4,6-Dimethylpyrimidin-2-yl R1: 4-Methoxyphenyl 473.53 Reduced steric hindrance
Compound B () 2,6-Dimethoxypyrimidin-4-yl R1: 4-Fluorophenyl ~500 (estimated) Enhanced solubility, metabolic stability
Compound C () Pyridin-2-yl R1: 1,3-Dioxoisoindolinyl 493.53 Weaker hydrogen bonding capacity

Stereochemical and Functional Group Considerations

  • compounds feature complex stereochemistry (e.g., (R)- and (S)-configurations) and hydroxy/acetamido groups. These structural elements suggest targeting protease or kinase enzymes, unlike the target compound’s likely sulfonamide-mediated mechanism .
  • highlights a trimethoxyphenyl analog with a methoxy-methylamide group. The triple methoxy substitution could enhance binding to tubulin or topoisomerases, diverging from the target compound’s single methoxy group .

Biological Activity

The compound (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide
  • Molecular Formula : C17H22N4O3S

Structural Features

The structure includes:

  • A pyrimidine ring , which is often associated with various biological activities.
  • A sulfamoyl group , contributing to its potential as an enzyme inhibitor.
  • An aromatic moiety , which may enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity effectively. Additionally, the methoxy and pyrimidine groups may enhance the binding affinity and specificity towards targets involved in various biological pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to (2E)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide exhibit significant antitumor properties. For instance, liposomal formulations of pyrimidine derivatives have shown promising results in vitro and in vivo against cancer cell lines such as HeLa cells. These formulations demonstrated a considerable reduction in cell viability and tumor inhibition rates when compared to standard treatments like 5-fluorouracil .

Study TypeCell LineTreatmentViability Reduction (%)
In VitroHeLaLiposomal Pyrimidine75.91
In VivoSarcoma 180Liposomal Pyrimidine66.47
In VivoSarcoma 180Free Pyrimidine50.46
In VivoSarcoma 1805-Fluorouracil14.47

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and certain kinases, which are critical in various biological processes including tumor growth and inflammation . The specific interaction mechanisms remain an area of active research.

Case Studies

  • Antitumor Efficacy : A study on a related pyrimidine compound encapsulated in liposomes showed significant cytotoxic effects against HeLa cells with a viability reduction of approximately 75% at a concentration of 20 μg/mL .
  • Mechanistic Insights : Further mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as therapeutic agents in oncology .

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